(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid
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Overview
Description
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid is a complex organic compound with a unique structure that includes a purine base and an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the ethylthio group. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve continuous flow processes and the use of advanced reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially affecting various biological processes. The ethylthio group may also play a role in modulating its activity and interactions .
Comparison with Similar Compounds
Similar Compounds
S-(6-purinyl)glutathione: This compound shares a similar purine base but has different functional groups attached.
Glycine, L-γ-glutamyl-S-1H-purin-6-yl-L-cysteinyl-: Another compound with a purine base but different side chains and functional groups.
Uniqueness
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid is unique due to its specific combination of a purine base and an ethylthio group. This unique structure gives it distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15N5O2S |
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Molecular Weight |
281.34 g/mol |
IUPAC Name |
(2S)-4-ethylsulfanyl-2-(7H-purin-6-ylamino)butanoic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-2-19-4-3-7(11(17)18)16-10-8-9(13-5-12-8)14-6-15-10/h5-7H,2-4H2,1H3,(H,17,18)(H2,12,13,14,15,16)/t7-/m0/s1 |
InChI Key |
NDSHFPKXDZUGAP-ZETCQYMHSA-N |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2 |
Canonical SMILES |
CCSCCC(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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